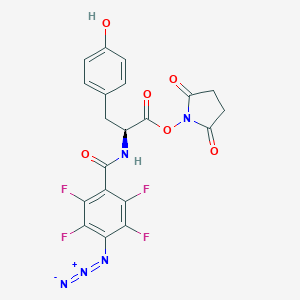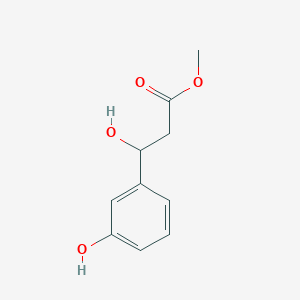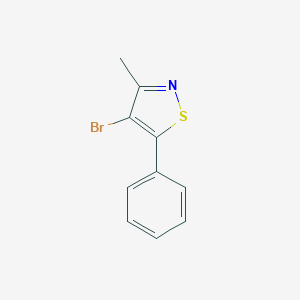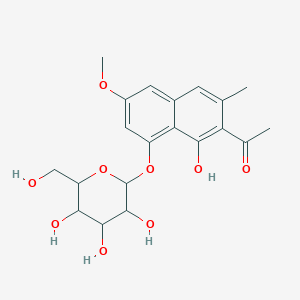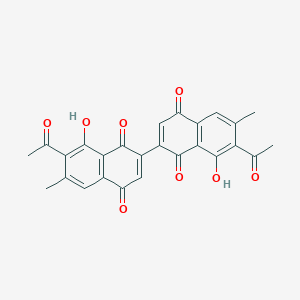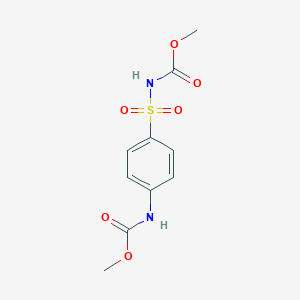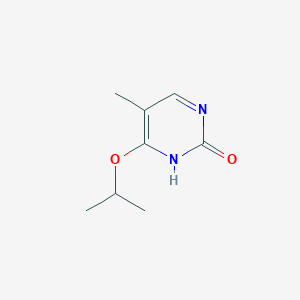
4-Isopropylthymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylthymine is a modified nucleoside that has gained attention in recent years due to its potential use in scientific research. It is a modified version of thymine, one of the four nucleobases that make up DNA. This modification involves adding an isopropyl group to the nitrogen atom at position 4 of the thymine molecule.
Mechanism Of Action
The mechanism of action of 4-isopropylthymine is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a building block of DNA. This results in a decrease in the amount of thymidine available for DNA replication and repair, leading to DNA damage and ultimately cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-isopropylthymine are not fully understood. However, it has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. This suggests that it may have a more targeted effect on cancer cells compared to traditional chemotherapy drugs, which can also damage normal cells. Additionally, it has been shown to improve the accuracy of DNA sequencing by reducing the occurrence of errors during DNA replication.
Advantages And Limitations For Lab Experiments
The advantages of using 4-isopropylthymine in lab experiments include its potential as a selective cancer therapy and its ability to improve the accuracy of DNA sequencing. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 4-isopropylthymine include further investigation into its mechanism of action, potential side effects, and efficacy as a cancer therapy. Additionally, research could focus on developing new DNA sequencing technologies that incorporate 4-isopropylthymine to improve accuracy.
Synthesis Methods
The synthesis of 4-isopropylthymine can be achieved through various methods. One common method involves the reaction of thymine with isopropyl iodide in the presence of a base such as potassium carbonate. This results in the replacement of the hydrogen atom at position 4 of thymine with an isopropyl group. Another method involves the reaction of thymine with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride. This also results in the replacement of the hydrogen atom at position 4 of thymine with an isopropyl group.
Scientific Research Applications
4-Isopropylthymine has potential applications in scientific research. It has been shown to selectively inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for cancer therapy. Additionally, it has been shown to improve the accuracy of DNA sequencing by reducing the occurrence of errors during DNA replication. This makes it a potential candidate for improving the accuracy of DNA sequencing technologies.
properties
CAS RN |
132806-16-7 |
|---|---|
Product Name |
4-Isopropylthymine |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methyl-6-propan-2-yloxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)12-7-6(3)4-9-8(11)10-7/h4-5H,1-3H3,(H,9,10,11) |
InChI Key |
YBYVXYISNOTBAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N=C1)OC(C)C |
Canonical SMILES |
CC1=C(NC(=O)N=C1)OC(C)C |
Other CAS RN |
132806-16-7 |
synonyms |
4-isopropylthymine O(4)-isopropylthymine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




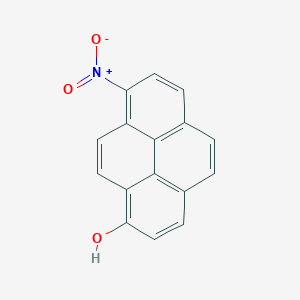
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
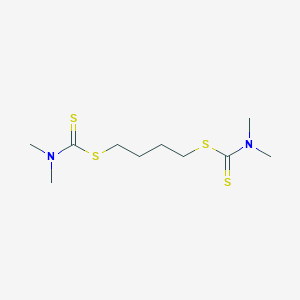
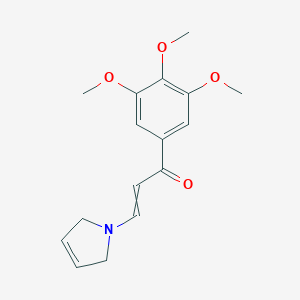
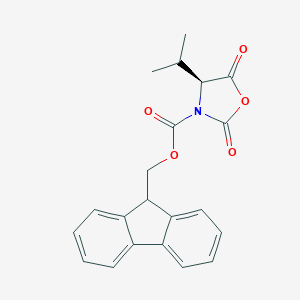
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
